molecular formula C15H9ClF3N3O B15106144 2-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide

2-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B15106144
M. Wt: 339.70 g/mol
InChI Key: UGSWLVWFZCVCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a chemical compound that features a benzimidazole core substituted with a trifluoromethyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the benzimidazole intermediate with a suitable benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted benzimidazole derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzimidazole core.

Scientific Research Applications

2-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with various biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the benzimidazole core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)benzamide
  • 2-chloro-5-(trifluoromethyl)aniline

Uniqueness

2-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of both the trifluoromethyl group and the benzimidazole core. This combination imparts distinct physicochemical properties, such as increased lipophilicity and the ability to form multiple types of interactions with biological targets. These properties make it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H9ClF3N3O

Molecular Weight

339.70 g/mol

IUPAC Name

2-chloro-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C15H9ClF3N3O/c16-10-4-2-1-3-9(10)13(23)20-8-5-6-11-12(7-8)22-14(21-11)15(17,18)19/h1-7H,(H,20,23)(H,21,22)

InChI Key

UGSWLVWFZCVCQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.